molecular formula C5H5NO3 B1582016 3-Acetyloxazol-2(3H)-one CAS No. 60759-49-1

3-Acetyloxazol-2(3H)-one

Cat. No. B1582016
CAS RN: 60759-49-1
M. Wt: 127.1 g/mol
InChI Key: VIGLDWMUCWLDBE-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Quantum Chemical Calculations

3-Acetyloxazol-2(3H)-one derivatives are synthesized through various chemical reactions. For example, the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives involves reactions of 1-amino-2-thioxo-1,2-dihydropyrimidin derivatives with chloroacetyl chloride. Quantum chemical calculations using the DFT/B3LYP method help in determining molecular properties like HOMO, LUMO, energy gap, ionization potential, chemical hardness, softness, electronegativity, and dipole moment. These derivatives showed cytotoxic activities against human liver and breast cancerous cell lines (Kökbudak et al., 2020).

Applications in Medicinal Chemistry

Inhibition of Acetyl- and Butyrylcholinesterase

5-Aryl-1,3,4-oxadiazoles, structurally related to 3-Acetyloxazol-2(3H)-one, have been studied for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the progression of diseases like dementias and myasthenia gravis. These derivatives, especially those with long alkyl chains, showed moderate inhibition of AChE and BChE. This suggests their potential application in treating neurodegenerative conditions (Pflégr et al., 2022).

Environmental and Industrial Applications

Catalysis and Synthesis of Azoles

Copper(I)-catalyzed synthesis of azoles, including those derived from 3-Acetyloxazol-2(3H)-one, is an important reaction in organic synthesis. Computational studies have identified a stepwise mechanism involving metallacycle intermediates, offering insights into the synthesis process and potential improvements in industrial and pharmaceutical applications (Himo et al., 2004).

Corrosion Inhibition

Derivatives of 3-Acetyloxazol-2(3H)-one, such as amino acid-based imidazolium zwitterions, have been investigated for their potential as corrosion inhibitors for metals. These compounds show excellent inhibition performance, increasing the polarization resistance and decreasing capacitance due to adsorption on metal surfaces. This application is significant for protecting industrial equipment and infrastructure (Srivastava et al., 2017).

properties

IUPAC Name

3-acetyl-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGLDWMUCWLDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349204
Record name 3-Acetyloxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyloxazol-2(3H)-one

CAS RN

60759-49-1
Record name 3-Acetyloxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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